1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole
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Overview
Description
1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of thiazolidines and triazoles This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole can be synthesized through a multi-step process involving the following key steps:
Formation of 4-Methoxyphenylthioamide: This intermediate is prepared by reacting 4-methoxyaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then treated with an alkyl halide to yield 4-methoxyphenylthioamide.
Cyclization to Thiazolidine: The 4-methoxyphenylthioamide is then reacted with chloroacetic acid in the presence of a base to form the thiazolidine ring.
Formation of Triazole: The thiazolidine intermediate is further reacted with hydrazine hydrate and formic acid to form the 1,2,4-triazole ring.
Final Coupling: The final step involves the coupling of the thiazolidine and triazole intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities. It is used as a lead compound for the development of new therapeutic agents.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Biology: The compound is employed as a chemical probe to investigate the function of specific proteins and enzymes.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes involved in cellular processes, leading to disruption of metabolic pathways.
DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole: This compound has a chlorine atom instead of a methoxy group, which may result in different biological activities and reactivity.
1-{[2-(4-Methylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole: This compound has a methyl group instead of a methoxy group, which may affect its solubility and interaction with molecular targets.
1-{[2-(4-Nitrophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole: This compound has a nitro group, which may enhance its electron-withdrawing properties and reactivity.
The uniqueness of this compound lies in the presence of the methoxy group, which can influence its biological activity, solubility, and reactivity compared to other similar compounds.
Properties
CAS No. |
89081-60-7 |
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Molecular Formula |
C13H16N4OS |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C13H16N4OS/c1-18-12-4-2-11(3-5-12)13(15-6-7-19-13)8-17-10-14-9-16-17/h2-5,9-10,15H,6-8H2,1H3 |
InChI Key |
JVHKHYWAEDTHRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(NCCS2)CN3C=NC=N3 |
Origin of Product |
United States |
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